nisin Z - 137061-46-2

nisin Z

Catalog Number: EVT-1490479
CAS Number: 137061-46-2
Molecular Formula: C141H229N41O38S7
Molecular Weight: 3331.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nisin Z is a natural variant of the lantibiotic nisin, a ribosomally synthesized antimicrobial peptide produced by certain strains of Lactococcus lactis bacteria. [, ] It is classified as a type A lantibiotic, characterized by its cationic and amphiphilic nature. [] Nisin Z is recognized for its potent antimicrobial activity against various Gram-positive bacteria, including clinically relevant and resistant pathogens. [] Its role in scientific research is multifaceted, extending beyond its antimicrobial properties to encompass areas such as food preservation, anticancer research, and immunomodulation. [, , ]

Future Directions
  • Developing novel delivery systems: Encapsulating Nisin Z in liposomes, nanofibers, or nanosponges can enhance its stability, solubility, and delivery to target sites, broadening its applications in various fields. [, , , ]
  • Investigating the full scope of its immunomodulatory activity: Further research is needed to elucidate the precise mechanisms underlying Nisin Z's immunomodulatory effects and its potential role in modulating both innate and adaptive immune responses. []
  • Exploring its potential as a therapeutic agent: Further research on Nisin Z's anticancer properties, particularly its effectiveness against other types of cancer, could lead to its development as a novel therapeutic agent. [, ]
  • Investigating its efficacy against antibiotic-resistant bacteria: Nisin Z's ability to synergize with conventional antibiotics and its unique mechanism of action make it a promising candidate for combatting antibiotic resistance. []
  • Developing rapid and sensitive detection methods: Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can facilitate the accurate and sensitive detection of Nisin Z in various matrices, including food products and biological samples. [, ]

Nisin A

    Relevance: Nisin A serves as a key structural analog for understanding the structure-activity relationship of Nisin Z. Research comparing the two variants has revealed subtle differences in their diffusion properties [], solubility at varying pH levels [], and sensitivity to proteolytic enzymes [, ]. Despite these differences, both Nisin A and Nisin Z exhibit comparable antimicrobial activity against a broad range of Gram-positive bacteria. [, , ]

[Glu-32]-Nisin Z

    Relevance: This mutant was crucial in elucidating the role of the C-terminus in Nisin Z's antimicrobial activity. Studies demonstrated that the introduction of the negative charge significantly reduced the peptide's binding affinity to anionic lipids, which is a critical step in Nisin Z's mechanism of action. [] Consequently, [Glu-32]-Nisin Z exhibited decreased insertion and pore-forming abilities compared to Nisin Z, resulting in lower antimicrobial activity. [] These findings highlight the importance of the C-terminal positive charge in Nisin Z's interaction with bacterial membranes.

[Lys32,Ser33]-Nisin Z

[Trp32,Ser33]-Nisin Z

    Relevance: This mutant was designed alongside [Lys32,Ser33]-Nisin Z and [Glu32,Ser33]-Nisin Z to examine the impact of altering the charge and hydrophobicity of the C-terminal region on Nisin Z's function. [] Compared to wild-type Nisin Z, [Trp32,Ser33]-Nisin Z demonstrated a 3-5 fold reduction in activity against Micrococcus flavus, a significant loss of activity against Streptococcus thermophilus, and a significantly reduced ability to function as a signaling molecule for nisin biosynthesis auto-induction. [] These observations underscore the importance of the C-terminal region in defining Nisin Z's activity and signaling properties.

[Glu32,Ser33]-Nisin Z

    Relevance: The study of [Glu32,Ser33]-Nisin Z provided valuable insight into the role of the C-terminal charge in Nisin Z's functionality. [] Introducing a negative charge at position 32 resulted in a 3-5 fold reduction in activity against Micrococcus flavus compared to wild-type Nisin Z. [] Moreover, this mutant, along with [Lys32,Ser33]-Nisin Z and [Trp32,Ser33]-Nisin Z, exhibited significantly reduced activity against Streptococcus thermophilus and a reduced ability to act as a signaling molecule for nisin biosynthesis auto-induction, highlighting the crucial role of the C-terminus in these functions. []

[Glu32]-Nisin Z(1-32)-peptide

    Relevance: [Glu32]-Nisin Z(1-32)-peptide was instrumental in understanding the contribution of the terminal Serine residue to Nisin Z's activity. [] Similar to the full-length [Glu32,Ser33]-Nisin Z, this truncated variant exhibited a 3-5 fold reduction in activity against Micrococcus flavus compared to wild-type Nisin Z, suggesting that the Serine residue at position 33 does not significantly contribute to antimicrobial activity in the context of this mutation. []

    Relevance: This mutant was significant in demonstrating how structural modifications can influence Nisin Z's stability. The substitution at position 5, while reducing its overall antimicrobial activity, made the peptide significantly more resistant to acid-catalyzed degradation compared to wild-type Nisin Z. [] This finding highlights the potential for engineering Nisin Z variants with enhanced stability for specific applications.

Oxidized Nisin Z

    Relevance: During the purification and characterization of Nisin Z produced by Lactococcus lactis ssp. lactis biovar. diacetylactis UL 719, researchers observed two peaks with antimicrobial activity. [] Mass spectrometry revealed that the major peak corresponded to Nisin Z, while the minor peak had a slightly higher molecular mass. [] This observation suggested that the minor peak represented an oxidized form of Nisin Z. This finding highlights the potential for Nisin Z to undergo oxidation, which could potentially impact its stability and activity.

Source

Nisin Z is synthesized by specific strains of Lactococcus lactis, particularly Lactococcus lactis subsp. lactis. This bacterium is commonly found in fermented dairy products and plays a crucial role in cheese production. The biosynthesis of nisin Z involves a complex pathway that includes the formation of precursor peptides and post-translational modifications that yield the active form of the peptide.

Classification

Nisin Z is classified as a lantibiotic due to its unique structural characteristics, which include the presence of lanthionine residues formed through the post-translational modification of specific cysteine residues. It is also categorized under antimicrobial peptides, which are short chains of amino acids that exhibit antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of nisin Z can be achieved through both biosynthetic and chemical methods. The biosynthetic route typically involves fermentation processes using Lactococcus lactis strains, where the bacteria produce nisin Z as part of their metabolic activity.

  1. Biosynthetic Production:
    • The Lactococcus lactis strain is cultured under controlled conditions.
    • The precursor peptide, consisting of 57 amino acids, undergoes enzymatic cleavage and modifications to produce the active nisin Z peptide (34 amino acids).
    • This process can be optimized for yield by manipulating fermentation parameters such as temperature, pH, and nutrient availability .
  2. Chemical Synthesis:
    • Solid-phase peptide synthesis techniques can also be employed to create nisin Z analogs for research purposes. This method allows for precise control over the sequence and structure of the peptide .

Technical Details

The fermentation process generally requires specific media enriched with nutrients that facilitate bacterial growth and nisin production. Advanced techniques like liquid chromatography-tandem mass spectrometry (LCMS/MS) are used to analyze and quantify nisin Z during production .

Molecular Structure Analysis

Structure

Nisin Z has a unique molecular structure characterized by its cyclic conformation and the presence of lanthionine bridges, which contribute to its stability and biological activity. The molecular formula for nisin Z is C₁₄H₂₃N₃O₃S₃, with a molecular weight of approximately 3357 Da.

Data

The structure consists of several key components:

  • Amino Acid Composition: Nisin Z contains 34 amino acids, including modified residues such as lanthionine.
  • Cyclic Structure: The peptide forms a ring structure due to intramolecular disulfide bonds.
Chemical Reactions Analysis

Reactions

Nisin Z exhibits various chemical reactions that are critical to its antimicrobial activity:

  • Membrane Disruption: Nisin Z interacts with bacterial cell membranes, leading to pore formation and subsequent cell lysis.
  • Inhibition of Peptidoglycan Synthesis: It inhibits enzymes involved in cell wall synthesis, which is vital for bacterial growth.

Technical Details

The mechanism involves binding to lipid II, an essential precursor in peptidoglycan biosynthesis, leading to disruption of cell wall integrity . This interaction is highly specific to Gram-positive bacteria due to their unique cell wall composition.

Mechanism of Action

Process

The mechanism of action for nisin Z involves several steps:

  1. Binding: Nisin Z binds specifically to lipid II molecules present in the bacterial membrane.
  2. Pore Formation: This binding triggers conformational changes that allow nisin Z to insert into the membrane, forming pores.
  3. Cell Death: The formation of pores disrupts membrane integrity, leading to cell lysis and death.

Data

Studies have shown that nisin Z can effectively reduce bacterial counts in various food matrices, highlighting its potential as a natural preservative .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nisin Z is typically found as a white powder or crystalline solid.
  • Solubility: It is soluble in water and exhibits stability over a range of pH levels.

Chemical Properties

  • Stability: Nisin Z is stable at high temperatures but may degrade under extreme conditions.
  • Antimicrobial Activity: Its effectiveness varies against different bacterial strains but is generally potent against many Gram-positive bacteria.

Relevant analyses indicate that nisin Z retains its activity even when incorporated into food matrices like cheese or meat products .

Applications

Nisin Z has several scientific applications:

  • Food Preservation: Widely used as a natural preservative in dairy products, meats, and canned foods due to its ability to inhibit spoilage organisms.
  • Pharmaceutical Development: Investigated for potential therapeutic applications against antibiotic-resistant bacteria.
  • Biotechnology: Used in research settings for studying antimicrobial peptides and their mechanisms.
Structural Characterization and Biosynthesis of Nisin Z

Comparative Analysis of Nisin Variants: Structural Differentiation from Nisin A

Nisin Z, a natural variant of nisin A, was first isolated from Lactococcus lactis NIZO 22186. Its primary structural distinction is a single amino acid substitution: His²⁷ is replaced by Asn (His27Asn) within the C-terminal domain of the mature peptide [1] [5]. This substitution reduces the peptide’s positive charge under acidic conditions, enhancing its solubility compared to nisin A while preserving the pentacyclic scaffold characteristic of class I lantibiotics [2] [5]. The molecular weight remains identical to nisin A (~3.4 kDa), and the spatial conformation of its rings (A–E) is unaltered, ensuring maintained lipid II binding and pore-forming capabilities [1] [2].

Table 1: Key Natural Nisin Variants and Their Structural Features

VariantProducing StrainAmino Acid Differences (vs. Nisin A)Biological Significance
Nisin ALactococcus lactisNone (Reference)Broad-spectrum activity
Nisin ZLactococcus lactisHis²⁷→AsnEnhanced solubility at neutral pH
Nisin FLactococcus lactis F10His²⁷→Asn, Ile³⁰→ValIncreased activity against MRSA
Nisin QLactococcus lactis 61-14His²⁷→Asn, Ile³⁰→Val, Ala¹⁵→Val, Met²¹→LeuOxidative stability
Nisin UStreptococcus uberis 429 substitutions, shorter peptideNot producible in L. lactis systems

Nisin Z’s solubility profile expands its applicability in physiological environments where nisin A might precipitate. However, bioactivity comparisons reveal strain-specific efficacy: nisin Z exhibits comparable or slightly reduced activity against Gram-positive pathogens like Staphylococcus aureus but shows enhanced diffusion in agar-based assays due to improved aqueous solubility [2] [5].

Post-Translational Modifications: Role of Lanthionine and Methyllanthionine Rings

Nisin Z undergoes extensive post-translational modifications (PTMs) orchestrated by dedicated enzymes. The precursor peptide (pre-nisin Z) includes an N-terminal leader peptide (23 residues) and a C-terminal core peptide (34 residues). PTMs involve:

  • Dehydration: Serine and threonine residues in the core peptide are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb) by the dehydratase NisB [1] [8].
  • Cyclization: The cyclase NisC catalyzes intramolecular Michael additions between cysteine thiols and dehydrated residues, generating four methyllanthionine (MeLan) rings and one lanthionine (Lan) ring [8] [9].

Table 2: Ring Structures in Mature Nisin Z

RingPositionResidues InvolvedRing TypeFunctional Role
A3–7Dha⁵-Cys⁷LanN-terminal hinge flexibility
B8–11Dhb⁸-Cys¹¹MeLanLipid II binding domain
C13–19Dha¹⁶-Cys¹⁹MeLanPore formation
D23–26Dhb²³-Cys²⁶MeLanMembrane insertion
E25–28Dhb²⁵-Cys²⁸MeLanC-terminal stability

These PTMs confer nisin Z’s stability and dual antimicrobial mechanism: Ring B mediates high-affinity lipid II binding (dissociation constant Kd ~ nM range), while rings C–E facilitate membrane insertion and pore formation [1] [9]. The His27Asn substitution in ring D subtly alters electrostatic interactions but does not disrupt pore stability [5].

Genetic Organization of the nisZ Biosynthetic Gene Cluster

The biosynthesis of nisin Z is governed by an 11-gene cluster organized into four operons [8]:1. nisABTCIP: Encodes the core biosynthetic machinery:- nisZ: Structural gene for precursor nisin Z (replaces nisA in nisin A producers).- nisB: Dehydratase.- nisT: ABC transporter.- nisC: Cyclase.- nisI: Immunity protein.- nisP: Extracellular protease.2. nisRK: Encodes the two-component regulatory system (NisK sensor kinase, NisR response regulator).3. nisFEG: Encodes the ABC transporter conferring self-immunity.

The cluster is located on a conjugative transposon, facilitating horizontal gene transfer. The nisZ and nisA promoters share 95% identity, allowing nisin Z to be expressed in nisin A-producing L. lactis strains without genetic engineering [5] [8]. Autoinduction occurs via NisK-mediated sensing of extracellular nisin Z, which activates NisR to upregulate all operons [8].

Enzymatic Machinery in Nisin Z Maturation: Dehydratase (NisB) and Cyclase (NisC) Functions

Nisin Z maturation relies on a temporally coordinated enzymatic cascade:

  • NisB (Dehydratase): A dimeric enzyme that glutamylates Ser/Thr residues using glutamyl-tRNAᴳˡᵘ as a cofactor, followed by glutamate elimination to generate Dha/Dhb. It recognizes the leader peptide of pre-nisin Z with high affinity (Kd ~1.05 μM) [4] [9].
  • NisC (Cyclase): A zinc-dependent metalloenzyme that catalyzes thioether ring formation. It exhibits higher affinity for dehydrated pre-nisin Z (Kd ~0.31 μM) than unmodified peptide [4] [10].

The enzymes operate via an N-to-C terminal directional mechanism:

  • NisB dehydrates Thr⁸ (near the N-terminus).
  • NisC catalyzes ring B formation (Cys¹¹ attack on Dhb⁸).
  • NisB dehydrates Ser¹³.
  • NisC forms ring C (Cys¹⁹ attack on Dha¹⁶).This iterative process continues until all five rings are formed [9] [10]. Remarkably, NisB and NisC form a transient cytoplasmic complex (1 NisB dimer : 1 NisC monomer : 1 pre-nisin Z) to prevent premature release of partially modified intermediates [6] [7].

Leader Peptide Dynamics in Precursor Processing and Export

The 23-residue leader peptide (MSTKDFNLDLVSVSKKDSGASP) is indispensable for nisin Z biosynthesis:

  • Enzyme Recruitment: Specific regions within the leader peptide bind NisB and NisC:
  • FNLD (-18 to -15): Critical for NisB recognition; Ala substitutions abolish dehydration [4] [10].
  • LVSV (-14 to -11): Binds NisC; mutations impair cyclization [10].
  • PR (-2 to -1): Required for both enzymes; facilitates leader-core communication [10].
  • Self-Protection: The leader peptide masks the antimicrobial activity of the modified core peptide during cytoplasmic transit [4].
  • Export Recognition: The leader’s N-terminal hydrophobic residues bind the ABC transporter NisT. Surface plasmon resonance studies show unmodified leader peptide binds NisT with Kd ~5 μM, while modified leader affinity increases 10-fold due to conformational changes [3] [7].

Following export, the leader peptide is cleaved off by the membrane-anchored protease NisP between residues -1 and +1 (Ala-Ser), releasing mature nisin Z [8]. The leader’s hinge region (DSGA, -6 to -3) ensures accessibility for NisP cleavage, while its acidic residues prevent premature interaction with lipid II [3] [10].

Leader Peptide Functional Domains:MSTKDFNLDLVSVSKKDSGASPSTKDFNLDLVSV │ Hinge │ PR ││ (-22-19) │ (-18-15) │ (-14-11) │ (-10--3) │ (-2-1)│

Properties

CAS Number

137061-46-2

Product Name

nisin Z

IUPAC Name

(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S,22S)-21-[[(2S)-6-amino-2-[[(3S,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(2-amino-2-oxoethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid

Molecular Formula

C141H229N41O38S7

Molecular Weight

3331.1 g/mol

InChI

InChI=1S/C141H229N41O38S7/c1-24-67(11)103(147)133(211)159-79(27-4)116(194)171-91-57-223-58-92(172-121(199)86(48-65(7)8)166-113(191)72(16)155-136(214)105(68(12)25-2)177-130(91)208)131(209)181-110-77(21)227-60-93(157-102(188)55-150-132(210)97-38-34-44-182(97)140(110)218)126(204)161-81(36-29-32-42-143)118(196)179-107-74(18)224-59-94(158-101(187)54-149-115(193)82(39-45-221-22)162-120(198)85(47-64(5)6)165-111(189)70(14)153-100(186)53-151-134(107)212)127(205)167-88(50-98(145)184)122(200)163-83(40-46-222-23)117(195)160-80(35-28-31-41-142)119(197)180-108-75(19)226-62-96-128(206)168-89(51-99(146)185)123(201)173-95(61-225-76(20)109(139(217)174-96)178-114(192)73(17)156-138(108)216)129(207)170-90(56-183)125(203)176-106(69(13)26-3)137(215)169-87(49-78-52-148-63-152-78)124(202)175-104(66(9)10)135(213)154-71(15)112(190)164-84(141(219)220)37-30-33-43-144/h27,52,63-70,73-77,80-97,103-110,183H,15-16,24-26,28-51,53-62,142-144,147H2,1-14,17-23H3,(H2,145,184)(H2,146,185)(H,148,152)(H,149,193)(H,150,210)(H,151,212)(H,153,186)(H,154,213)(H,155,214)(H,156,216)(H,157,188)(H,158,187)(H,159,211)(H,160,195)(H,161,204)(H,162,198)(H,163,200)(H,164,190)(H,165,189)(H,166,191)(H,167,205)(H,168,206)(H,169,215)(H,170,207)(H,171,194)(H,172,199)(H,173,201)(H,174,217)(H,175,202)(H,176,203)(H,177,208)(H,178,192)(H,179,196)(H,180,197)(H,181,209)(H,219,220)/b79-27-/t67-,68-,69-,70-,73-,74-,75-,76-,77-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92-,93-,94-,95-,96-,97-,103-,104-,105-,106-,107+,108+,109+,110+/m0/s1

InChI Key

PWFSAVZKCGCNRK-RDLXCTAXSA-N

Synonyms

nisin Z

Canonical SMILES

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CSC[C@H](C(=O)N1)NC(=O)/C(=C/C)/NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H]2[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H]3CCCN3C2=O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]4[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]5[C@@H](SC[C@H]6C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N6)NC(=O)[C@@H](NC5=O)C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](C(C)C)C(=O)NC(=C)C(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C

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